13-phenyltridecanoic Acid

CAS No.: 20913-07-9

Cat. No.: VC1861780

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20913-07-9 |

|---|---|

| Molecular Formula | C19H30O2 |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | 13-phenyltridecanoic acid |

| Standard InChI | InChI=1S/C19H30O2/c20-19(21)17-13-8-6-4-2-1-3-5-7-10-14-18-15-11-9-12-16-18/h9,11-12,15-16H,1-8,10,13-14,17H2,(H,20,21) |

| Standard InChI Key | JVPLVXRNWLOHML-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCCCCCCCCCCCC(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)CCCCCCCCCCCCC(=O)O |

Introduction

Chemical Structure and Properties

Molecular Identity

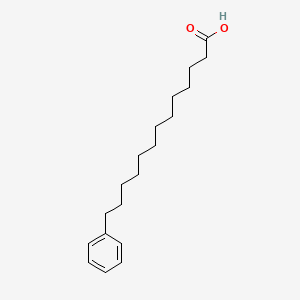

13-Phenyltridecanoic acid is characterized by a linear aliphatic chain of thirteen carbon atoms terminated by a carboxylic acid group at one end and a phenyl ring at the other. The comprehensive molecular properties are presented in Table 1.

| Property | Value |

|---|---|

| IUPAC Name | 13-phenyltridecanoic acid |

| Molecular Formula | C19H30O2 |

| Molecular Weight | 290.4 g/mol |

| CAS Number | 20913-07-9 |

| InChIKey | JVPLVXRNWLOHML-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCCCCCCCCCCCC(=O)O |

| Monoisotopic Mass | 290.224580195 Da |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 21 |

Table 1: Molecular identification and physical properties of 13-phenyltridecanoic acid

Structural Features

The chemical structure of 13-phenyltridecanoic acid combines features of both fatty acids and aromatic compounds. The carboxylic acid group provides typical acidic properties, while the phenyl ring introduces aromaticity and increased hydrophobicity compared to conventional fatty acids of similar chain length . The compound contains no stereogenic centers, resulting in a lack of optical isomerism .

Chemical Classification

Within the lipid classification system, 13-phenyltridecanoic acid belongs to:

This classification reflects its hybrid nature as a fatty acid containing a carbocyclic group.

Natural Occurrence

Distribution in Plant Species

13-Phenyltridecanoic acid has been documented in several plant species, primarily within the Araceae family. Notable occurrences include:

-

Arisaema tortuosum: A tuberous perennial plant native to the Himalayan region

-

Arisaema yunnanense: A species found predominantly in southwestern China

-

Dracunculus vulgaris Schott: Commonly known as dragon arum or voodoo lily

-

Arum italicum Mill.: An herbaceous perennial plant known for its distinctive foliage and bright red berries

The compound's restricted distribution suggests specialized biosynthetic pathways within certain plant lineages.

Quantitative Presence

Analytical studies have quantified 13-phenyltridecanoic acid content in various plant tissues, with seed oils being particularly rich sources. In Dracunculus vulgaris Schott seed oil, it comprises 9.47% of total fatty acids, representing a significant proportion of the lipid profile . This percentage is slightly lower than some previous literature findings for related species, indicating potential variation in biosynthetic capacity across different genera within Araceae .

Analytical Methods

Extraction and Derivatization

Standard protocols for analyzing 13-phenyltridecanoic acid typically involve:

-

Extraction of total lipids using suitable solvents (commonly petroleum ether)

-

Methylation to form fatty acid methyl esters (FAMEs)

-

Gas chromatographic separation with appropriate columns

-

Identification using mass spectrometry and comparison with standards

The boron trifluoride/methanol derivatization method is frequently employed to prepare methyl esters for gas chromatographic analysis .

Spectroscopic Identification

Definitive identification of 13-phenyltridecanoic acid typically requires spectroscopic techniques:

-

NMR Spectroscopy: Provides structural confirmation through characteristic proton and carbon signals

-

Mass Spectrometry: Reveals fragmentation patterns consistent with a phenyl-terminated fatty acid structure (molecular ion at m/z 290)

-

GC-MS: Combines chromatographic separation with mass spectral analysis for reliable identification

Research Findings

Chemotaxonomic Significance

One of the most significant research findings regarding 13-phenyltridecanoic acid is its value as a chemotaxonomic marker within the Araceae family. Its consistent presence in certain genera and species provides a biochemical characteristic that can support morphological taxonomic classifications .

The specific occurrence of 13-phenyltridecanoic acid in Arum italicum Mill. seeds has been documented in comparative studies of wild and cultivated varieties. Interestingly, the concentration remains relatively stable regardless of cultivation conditions, suggesting genetic control rather than environmental influence on its biosynthesis .

Comparison with Related Fatty Acids

Research examining the fatty acid composition of Dracunculus vulgaris Schott seed oil revealed 13-phenyltridecanoic acid (9.47%) as part of a complex profile containing 21 distinct fatty acids. The major components of this profile are presented in Table 2.

| Fatty Acid | Percentage (%) |

|---|---|

| Linoleic acid (C18:2n-6) | 23.21 |

| Oleic acid (C18:1n-9) | 18.06 |

| Palmitic acid (C16:0) | 15.33 |

| cis-Vaccenic acid (C18:1n-7) | 11.02 |

| 13-Phenyltridecanoic acid | 9.47 |

| Palmitoleic acid (C16:1) | 4.87 |

| Stearic acid (C18:0) | 3.27 |

Table 2: Major fatty acids in Dracunculus vulgaris Schott seed oil

Recent Developments

A recent study published in 2023 identified 13-phenyltridecanoic acid as a specific fatty acid marker for Arum italicum Mill. The research compared wild and cultivated seed oils from the Kırklareli region in Turkey, finding similar concentrations of this compound in both variants . Additionally, this study reported the first identification of 2-hydroxy palmitic acid in the same species, expanding our understanding of the complex lipid profiles in Araceae .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume